2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)acetamide
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Overview
Description
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)acetamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)acetamide typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Indole Moiety: The indole moiety can be introduced through a nucleophilic substitution reaction, where the coumarin derivative reacts with an indole-containing compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)acetamide involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C25H25N3O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H25N3O5/c1-15-11-24(31)33-25-16(2)21(8-7-18(15)25)32-14-23(30)28-13-22(29)26-10-9-17-12-27-20-6-4-3-5-19(17)20/h3-8,11-12,27H,9-10,13-14H2,1-2H3,(H,26,29)(H,28,30) |
InChI Key |
ZTPPMQFYJIOPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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